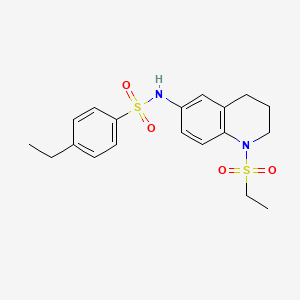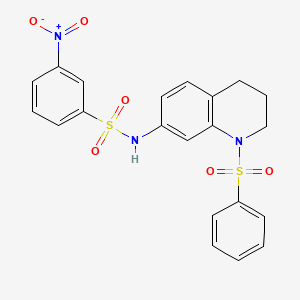
4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a fascinating compound within the chemical and pharmaceutical realms. Known for its complex structure, it integrates elements from the tetrahydroquinoline and benzenesulfonamide families, which can exhibit significant biological and chemical activities.
Aplicaciones Científicas De Investigación
4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide boasts a wide array of applications in scientific research:
Chemistry: Used as a reagent or intermediate in synthetic organic chemistry for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its therapeutic potential, possibly exhibiting anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Applied in the formulation of specialty chemicals, additives, and advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves the assembly of its core structures through sequential reactions. Starting with a quinoline derivative, the process involves ethylation to introduce the 4-ethyl group. The benzenesulfonamide part is attached using sulfonylation reactions under controlled acidic or basic conditions.
Industrial Production Methods: For industrial-scale production, advanced methods like continuous flow synthesis may be employed to enhance yield and purity. Optimizing parameters such as temperature, pressure, and reactant concentrations are key for efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes:
Oxidation: 4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo oxidation reactions, often catalyzed by strong oxidizing agents, converting it to its respective oxides.
Reduction: Reduction processes may target its sulfonyl groups, using agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at its quinoline or benzene rings, where halogens or other leaving groups are replaced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine, followed by nucleophilic agents such as amines or thiols.
Major Products Formed:
Oxidized derivatives, reduced derivatives, and substituted analogs, depending on the reactants and conditions applied.
Mecanismo De Acción
The exact mechanism of action of 4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The pathways involved could range from signal transduction to metabolic regulation, dictated by the compound's structural attributes.
Comparación Con Compuestos Similares
4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide distinguishes itself through unique structural features and reactivity:
Similar Compounds: Tetrahydroquinoline derivatives, other benzenesulfonamides.
Uniqueness: The combination of the tetrahydroquinoline core with an ethylsulfonyl group and a benzenesulfonamide moiety sets it apart, offering a distinct profile of reactivity and potential biological activity.
These details should provide a comprehensive overview of this compound, reflecting its complexity and versatility in scientific research and industrial applications. Curious to dive deeper into any of these sections?
Propiedades
IUPAC Name |
4-ethyl-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-3-15-7-10-18(11-8-15)27(24,25)20-17-9-12-19-16(14-17)6-5-13-21(19)26(22,23)4-2/h7-12,14,20H,3-6,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWNOHIABXLVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-((2-Fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2941787.png)
![N-(3-chlorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2941788.png)

![2,2,2-Trifluoro-1-[3-(pyridin-4-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2941791.png)
![2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B2941793.png)
![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-pentylpropanamide](/img/structure/B2941794.png)
![3-Chlorothieno[3,2-b]pyridine](/img/structure/B2941796.png)
![N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2941797.png)


![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3,4-difluorobenzamide](/img/structure/B2941804.png)

![Ethyl 1-{6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl}piperidine-3-carboxylate](/img/structure/B2941806.png)
![3-(2-fluorobenzyl)-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941807.png)
